molecular formula C16H13FN2O2S B5866126 N-[(3-acetylphenyl)carbamothioyl]-3-fluorobenzamide

N-[(3-acetylphenyl)carbamothioyl]-3-fluorobenzamide

Cat. No.: B5866126
M. Wt: 316.4 g/mol
InChI Key: UKWGMLDCJGZJFY-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[(3-acetylphenyl)carbamothioyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-10(20)11-4-3-7-14(9-11)18-16(22)19-15(21)12-5-2-6-13(17)8-12/h2-9H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWGMLDCJGZJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-acetylphenyl)carbamothioyl]-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-acetylphenyl isothiocyanate under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice. Common solvents used in the synthesis include dichloromethane, toluene, and acetonitrile .

Chemical Reactions Analysis

Types of Reactions

N-[(3-acetylphenyl)carbamothioyl]-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(3-acetylphenyl)carbamothioyl]-3-fluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3-acetylphenyl)carbamothioyl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter . The compound’s thioamide group is believed to play a crucial role in its inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-acetylphenyl)carbamothioyl]-3-fluorobenzamide is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. The presence of the thioamide group also contributes to its distinct properties compared to other similar compounds .

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